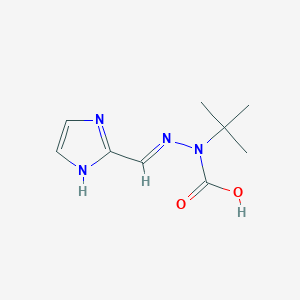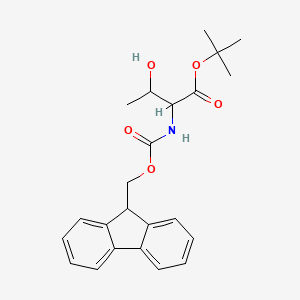
(Methylenebis(oxy))bis(ethane-2,1-diyl) diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Methylenebis(oxy))bis(ethane-2,1-diyl) diacetate is an organic compound with the molecular formula C9H16O6. It is a diester derived from ethylene glycol and acetic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Methylenebis(oxy))bis(ethane-2,1-diyl) diacetate typically involves the esterification of ethylene glycol with acetic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction can be represented as follows:
HOCH2CH2OH+2CH3COOH→CH3COOCH2CH2OCOCH3+2H2O
Industrial Production Methods
In industrial settings, the production of this compound involves continuous esterification processes. The reaction is carried out in large reactors with efficient mixing and temperature control to ensure high yield and purity. The use of azeotropic distillation helps in the removal of water formed during the reaction, driving the equilibrium towards the formation of the ester.
Análisis De Reacciones Químicas
Types of Reactions
(Methylenebis(oxy))bis(ethane-2,1-diyl) diacetate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, yielding ethylene glycol and acetic acid.
Transesterification: The compound can react with other alcohols in the presence of a catalyst to form different esters.
Oxidation: Under strong oxidative conditions, the compound can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Major Products
Hydrolysis: Ethylene glycol and acetic acid.
Transesterification: Different esters depending on the alcohol used.
Oxidation: Corresponding carboxylic acids.
Aplicaciones Científicas De Investigación
(Methylenebis(oxy))bis(ethane-2,1-diyl) diacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the preparation of biological samples and as a component in certain biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers, resins, and plasticizers.
Mecanismo De Acción
The mechanism of action of (Methylenebis(oxy))bis(ethane-2,1-diyl) diacetate involves its ability to form ester bonds with various substrates. In biological systems, it can interact with cellular components through esterification and transesterification reactions. The molecular targets and pathways involved include enzymes that catalyze ester bond formation and hydrolysis.
Comparación Con Compuestos Similares
Similar Compounds
- Diethylene glycol diacetate
- Triethylene glycol diacetate
- Ethylene glycol diacetate
Comparison
(Methylenebis(oxy))bis(ethane-2,1-diyl) diacetate is unique due to its specific molecular structure, which provides distinct physical and chemical properties. Compared to similar compounds, it has a balanced hydrophilic-lipophilic nature, making it suitable for various applications in both aqueous and organic environments.
Propiedades
Fórmula molecular |
C9H16O6 |
|---|---|
Peso molecular |
220.22 g/mol |
Nombre IUPAC |
2-(2-acetyloxyethoxymethoxy)ethyl acetate |
InChI |
InChI=1S/C9H16O6/c1-8(10)14-5-3-12-7-13-4-6-15-9(2)11/h3-7H2,1-2H3 |
Clave InChI |
ZHAHEJYDNRZNGZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCCOCOCCOC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-Diphenylbenzo[b]thiophen-3-amine](/img/structure/B12831417.png)
![5-Methyl-1H-benzo[d]imidazole-7-carbonitrile](/img/structure/B12831421.png)



![1-(Bicyclo[1.1.1]pentan-1-yl)-4-phenylpiperidine](/img/structure/B12831452.png)


![1,1'-[(1R)-2,2',3,3'-Tetrahydro-3,3,3',3',5,5'-hexamethyl-1,1'-spirobi[1H-indene]-7,7'-diyl]bis[1,1-diphenylphosphine oxide]](/img/structure/B12831458.png)
![(Z)-3-(4'-(Diphenylamino)-[1,1'-biphenyl]-4-yl)-2-(4-(pyridin-4-yl)phenyl)acrylonitrile](/img/structure/B12831461.png)
![(5S,8S)-8-[[[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy]methyl]-8-phenyl-1,7-diazaspiro[4.5]decan-2-one](/img/structure/B12831465.png)

![(S)-3,4-Dihydro-2H-pyrano[3,2-c]pyridin-4-ol](/img/structure/B12831488.png)
